tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a brominated tetrahydroisoquinoline derivative featuring a tert-butyl carbamate protecting group. This compound is synthesized via microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate, yielding a pale orange oil with a high efficiency of 99% . Its molecular formula is C₁₄H₁₈BrNO₂ (MW: 312.20), and it is typically stored at 2–8°C to maintain stability . The bromine substituent at the 7-position and the methyl group at the 4-position make it a versatile intermediate for further functionalization in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 7-bromo-4-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-8-17(14(18)19-15(2,3)4)9-11-7-12(16)5-6-13(10)11/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
MHRCNLMOWFIJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoquinoline compound, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Substituent Position and Reactivity
Functional Group Impact on Properties
- Bromine Substituents: Bromine at the 7-position (target compound) offers superior reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy or hydroxy groups.
- Hydroxy/Methoxy Groups : These substituents lower yields due to increased steric hindrance or sensitivity to oxidation. However, they enable hydrogen bonding, influencing solubility and biological activity .
- Boronate Esters: Derivatives like tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 937048-76-5) are pivotal intermediates for Suzuki couplings, achieving 96% yield .
Biological Activity
tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
- Molecular Formula : C14H18BrNO2
- CAS Number : 258515-65-0
- Molecular Weight : 312.20 g/mol
The compound features a bromine atom and a tert-butyl group, which are critical for its biological interactions and solubility properties.
Antitumor Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit notable antitumor properties. For instance, research has shown that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity in Isoquinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 5.2 | Apoptosis induction |
| tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | MCF-7 | 3.8 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has also been explored. Compounds similar to tert-butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline have shown promise in mitigating neurodegeneration in models of Alzheimer’s disease by inhibiting oxidative stress and promoting neuronal survival.
Antimicrobial Activity
Isoquinoline derivatives have demonstrated antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.
Table 2: Antimicrobial Activity of Isoquinoline Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 12 µg/mL | Membrane disruption |
| tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | S. aureus | 8 µg/mL | Metabolic interference |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various isoquinoline derivatives, including tert-butyl 7-bromo compounds. The results indicated that these compounds effectively reduced tumor growth in xenograft models, with specific focus on their apoptotic effects on cancer cells .
Case Study 2: Neuroprotection
In another investigation, researchers examined the neuroprotective effects of isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that tert-butyl-substituted isoquinolines significantly enhanced cell viability and reduced markers of oxidative damage .
Q & A
Q. Basic
- 1H NMR : Key signals include aromatic protons (δ ~7.00 ppm, doublet, J = 8.4 Hz) and the tert-butyl group (singlet at δ ~1.49 ppm) .
- ESI-MS : Molecular weight confirmation via fragmentation patterns (e.g., m/z 191.1 [M+H-Boc]+ observed in analogs) .
- Chromatography : HPLC (>95% purity) ensures compound integrity, critical for biological studies .
How can reaction conditions be optimized for introducing the bromo substituent at the 7-position?
Advanced
Optimization includes:
- Catalyst Selection : Pd(dppf)Cl₂ in DMSO at 90°C enables efficient Suzuki coupling (96% yield for 7-bromo derivatives) .
- Microwave Assistance : Reduces reaction time (e.g., 1 hour at 100°C) while maintaining regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., THF) enhance bromination efficiency in radical-initiated reactions .
What strategies address contradictions in reported biological activities of analogs?
Advanced
Discrepancies often arise from substituent positioning (e.g., bromo at 5- vs. 7-position). Solutions include:
- Comparative Studies : Evaluate isogenic compounds (e.g., tert-butyl 6-amino-7-methyl vs. 7-bromo derivatives) to isolate structural effects .
- Purity Validation : Rigorous HPLC analysis (>95% purity) minimizes confounding effects from impurities .
- Targeted Assays : Use enzyme-specific assays (e.g., kinase inhibition) to clarify mechanistic interactions .
What are the key reactivity features in cross-coupling reactions?
Q. Basic
- Suzuki Coupling : Bromo substitution at the 7-position allows aryl/heteroaryl introductions using boronic acids and Pd catalysts .
- Boc Group Stability : The tert-butyl ester remains intact under basic conditions but is cleavable with acids (e.g., TFA) for further functionalization .
How does the 4-methyl group influence stability and reactivity?
Q. Advanced
- Steric Effects : The 4-methyl group may slow reaction kinetics (e.g., ester hydrolysis) due to increased steric hindrance .
- Lipophilicity : Enhances logP, improving membrane permeability in biological assays .
- Stability Testing : Perform accelerated degradation studies under varying pH/temperature to compare with non-methylated analogs .
What purification techniques are recommended?
Q. Basic
- Column Chromatography : Silica gel with hexane/EtOAc (10:1) effectively isolates the product .
- Preparative HPLC : For high-purity requirements (>95%), C18 columns with acetonitrile/water gradients are optimal .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Batch-to-Flow Transition : Replace microwave batch reactors with continuous flow systems to maintain thermal control and reproducibility .
- Catalyst Efficiency : Reduce Pd loading via ligand optimization (e.g., dppf) to lower costs .
- Solvent Recovery : Implement DMSO recycling protocols to minimize waste .
How can regioselectivity be controlled during functionalization?
Q. Advanced
- Directing Groups : Install temporary groups (e.g., azides) to guide bromine placement, followed by removal .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution preferences, guiding experimental design .
What are the applications in drug discovery?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
